molecular formula C6H10N2O B6237029 5-azaspiro[2.3]hexane-5-carboxamide CAS No. 2408973-98-6

5-azaspiro[2.3]hexane-5-carboxamide

Cat. No.: B6237029
CAS No.: 2408973-98-6
M. Wt: 126.2
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Description

5-Azaspiro[2.3]hexane-5-carboxamide is a conformationally restricted analog of L-glutamic acid (L-Glu), designed to mimic its bioactive conformation while enhancing metabolic stability and receptor selectivity. This compound features a spirocyclic framework combining a nitrogen-containing azetidine ring and a cyclopropane moiety, effectively "freezing" rotational freedom around key bonds . Its synthesis involves stereocontrolled rhodium-catalyzed cyclopropanation of α,β-unsaturated esters derived from D-serine, yielding enantiomerically enriched products (e.g., 20a and 20c with 49% and 33% relative abundance, respectively) . The compound’s rigid structure enhances binding to metabotropic glutamate receptors (mGluRs), making it a candidate for treating CNS disorders like schizophrenia and Parkinson’s disease .

Properties

CAS No.

2408973-98-6

Molecular Formula

C6H10N2O

Molecular Weight

126.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-azaspiro[2.3]hexane-5-carboxamide typically involves the formation of the spirocyclic framework through cyclization reactions. One common method involves the use of a rhodium-catalyzed cyclopropanation reaction. This reaction can be performed using ethyl diazoacetate as a carbene precursor, which reacts with an appropriate azetidine derivative to form the spirocyclic structure . The reaction conditions often include the use of a rhodium catalyst, such as rhodium acetate, and the reaction is typically carried out at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of spirocyclic compound synthesis can be applied. Industrial production would likely involve optimization of the cyclopropanation reaction for higher yields and scalability. This could include the use of continuous flow reactors and the development of more efficient catalysts to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[2.3]hexane-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The nitrogen atom in the spirocyclic system can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the carboxamide group under basic conditions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Substituted amides or esters, depending on the nucleophile used.

Scientific Research Applications

5-Azaspiro[2.3]hexane-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-azaspiro[2.3]hexane-5-carboxamide is not fully understood, but it is believed to involve interactions with biological targets such as enzymes and receptors. The nitrogen atom in the spirocyclic system can participate in hydrogen bonding and other interactions, which may influence the compound’s biological activity. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Ring Size and Rigidity : The [2.3]-spiro system in 5-azaspiro[2.3]hexane derivatives provides greater conformational restriction compared to larger spiro systems (e.g., [2.4] or [3.6]), optimizing receptor interaction .
  • Stereoselectivity : Rhodium catalysis in 5-azaspiro[2.3]hexane synthesis achieves superior stereocontrol (60% yield after optimization) , whereas [2.4]-spiro compounds lack detailed stereochemical data .
  • Substituent Effects : Ethoxy or hydroxy groups (e.g., CID 1507108-83-9 ) may enhance solubility but could introduce metabolic vulnerabilities compared to the carboxamide group’s stability.

Recommendations :

  • Explore hybrid spiro-carboxamide derivatives to balance receptor selectivity and metabolic stability.
  • Conduct in vivo toxicity profiling for safer analogs like 5-hydroxyspiro[2.3]hexane-1-carboxylic acid.

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